molecular formula C17H16N2OS B079558 (2Z)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one CAS No. 16240-00-9

(2Z)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one

Cat. No. B079558
CAS RN: 16240-00-9
M. Wt: 296.4 g/mol
InChI Key: CJSLWSKTENNCHR-UHFFFAOYSA-N
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Description

(2Z)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as 'Mitiglinide' and belongs to the class of thiazolidinones.

Mechanism of Action

Mitiglinide binds to the sulfonylurea receptor (SUR1) on the pancreatic beta cells and stimulates insulin secretion by closing the ATP-sensitive potassium channels (KATP). This leads to depolarization of the cell membrane and influx of calcium ions, which triggers insulin secretion.
Biochemical and Physiological Effects:
Mitiglinide has been found to have a rapid onset of action and a short duration of action. It has been shown to stimulate insulin secretion in a glucose-dependent manner, which reduces the risk of hypoglycemia. Mitiglinide has also been found to improve insulin sensitivity and reduce postprandial glucose levels.

Advantages and Limitations for Lab Experiments

Mitiglinide has several advantages for lab experiments. It has a well-defined mechanism of action, and its effects can be easily measured using glucose tolerance tests and insulin assays. However, Mitiglinide has a short half-life, which makes it difficult to maintain a steady-state concentration in vivo. This limits its use in long-term studies.

Future Directions

The potential applications of Mitiglinide are vast, and there are several future directions that can be explored. One area of interest is the use of Mitiglinide in combination with other drugs for the treatment of type II diabetes. Another potential application is the use of Mitiglinide in the treatment of other metabolic disorders such as obesity and metabolic syndrome. Further studies are also needed to explore the long-term effects of Mitiglinide and its safety profile.

Synthesis Methods

Mitiglinide can be synthesized by the reaction between 2-methylbenzaldehyde and 2-methylaniline in the presence of thiosemicarbazide and acetic acid. The reaction takes place at room temperature and yields Mitiglinide as a yellow solid.

Scientific Research Applications

Mitiglinide has been extensively studied for its potential applications in the treatment of type II diabetes. It has been found to stimulate insulin secretion from pancreatic beta cells in a glucose-dependent manner. This makes it an attractive candidate for the treatment of type II diabetes, which is characterized by insulin resistance and impaired insulin secretion. Mitiglinide has also been studied for its potential use in the treatment of obesity and metabolic syndrome.

properties

IUPAC Name

3-(2-methylphenyl)-2-(2-methylphenyl)imino-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-12-7-3-5-9-14(12)18-17-19(16(20)11-21-17)15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSLWSKTENNCHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C2N(C(=O)CS2)C3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one

CAS RN

16240-00-9, 931098-67-8
Record name 3-(2-Methylphenyl)-2-((2-methylphenyl)imino)-1,3-thiazolidin-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016240009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC375281
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=375281
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-METHYLPHENYL)-2-((2-METHYLPHENYL)IMINO)-1,3-THIAZOLIDIN-4-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP26SK2LXM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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